1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid 1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264049-02-6
VCID: VC11685673
InChI: InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-5-4-8(18(22)23)6-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21)
SMILES: CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C14H14ClN3O6
Molecular Weight: 355.73 g/mol

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264049-02-6

Cat. No.: VC11685673

Molecular Formula: C14H14ClN3O6

Molecular Weight: 355.73 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid - 1264049-02-6

Specification

CAS No. 1264049-02-6
Molecular Formula C14H14ClN3O6
Molecular Weight 355.73 g/mol
IUPAC Name 2-(2-chloro-4-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-5-4-8(18(22)23)6-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21)
Standard InChI Key IZCGVYHSTJDYGF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

The compound 1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic molecule. Compounds of this type often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, or antioxidant properties. This article will outline its synthesis, structural characterization, and potential applications in medicinal chemistry.

Synthesis

The synthesis of such compounds typically involves:

  • Condensation Reactions: The reaction between a hydrazine derivative and an appropriate β-diketone or ester to form the pyrazole ring.

  • Functionalization: Introduction of substituents (e.g., chloro and nitro groups) to enhance activity or solubility.

Example Reaction Scheme:

StepReactantsConditionsYield (%)
1Hydrazine hydrate + Ethyl acetoacetateReflux in ethanol85%
2Intermediate + 2-Chloro-4-nitrobenzaldehydeAcidic medium70%

Structural Characterization

The structure of the compound can be confirmed through:

  • NMR Spectroscopy: Chemical shifts for aromatic protons, ethoxy groups, and methyl groups.

  • Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.

  • Infrared Spectroscopy (IR): Characteristic peaks for carboxylic acid (C=OC=O), nitro (NO2NO_2), and chloro groups (CClC-Cl).

Example Data Table:

TechniqueKey Observations
NMR (1H^1H)Peaks at δ 7.5–8.5 ppm (aromatic)
IRC=OC=O: ~1700 cm1^{-1}, NO2NO_2: ~1520 cm1^{-1}
MSm/z = [M+H]+^{+}: 354

Biological Activity

Compounds with pyrazole scaffolds are known for their diverse biological activities:

  • Antimicrobial: Effective against gram-positive and gram-negative bacteria.

  • Anti-inflammatory: Inhibition of cyclooxygenase enzymes (COX).

  • Antioxidant: Scavenging free radicals due to electron-withdrawing groups like nitro.

Hypothetical Activity Table:

Test Organism/AssayActivity (IC50/Zone of Inhibition)
E. coli15 mm
DPPH Radical ScavengingIC50 = 25 µM

Applications

This compound could serve as a lead molecule in drug discovery programs targeting:

  • Infectious diseases.

  • Chronic inflammatory conditions.

  • Oxidative stress-related disorders.

If you have access to additional details about this compound or its derivatives, please provide them for a more tailored analysis.

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